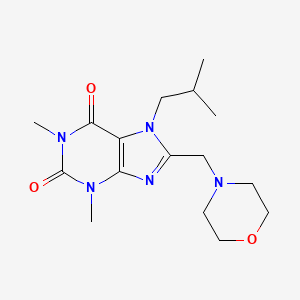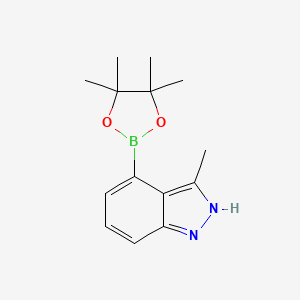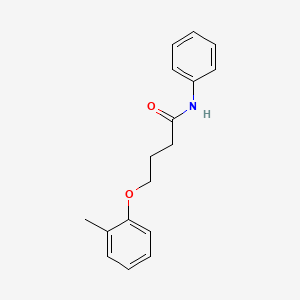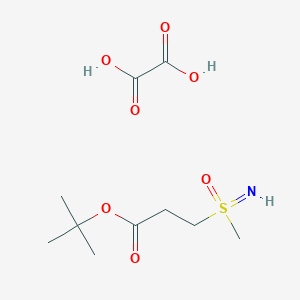![molecular formula C19H24N2O4 B3015458 Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate CAS No. 2361664-00-6](/img/structure/B3015458.png)
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate, also known as MPAC, is a synthetic compound with potential applications in scientific research. This molecule has attracted attention due to its unique chemical structure and potential pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the inhibition of enzymes involved in the metabolism of neurotransmitters. Specifically, this compound inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine, serotonin, and other neurotransmitters. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this molecule can increase the levels of dopamine and serotonin in the brain, which could have implications for the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could have implications for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate in lab experiments is its unique chemical structure, which could lead to the development of new drugs with novel mechanisms of action. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects on biological systems. Further research is needed to fully understand the potential risks associated with the use of this compound in scientific research.
Zukünftige Richtungen
There are several future directions related to Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on biological systems. This could lead to the development of new treatments for neurological disorders and other diseases. Finally, more research is needed to fully understand the potential risks associated with the use of this compound in scientific research. This could lead to the development of new safety protocols for the use of this compound in lab experiments.
Synthesemethoden
The synthesis of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the reaction of piperidine-4-carboxylic acid with methyl acrylate, followed by the reduction of the resulting ester with sodium borohydride. The resulting product is then reacted with N-methyl-N-(1-phenylethyl)amine and acetic anhydride to yield this compound. This synthetic route has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate has potential applications in scientific research due to its ability to interact with biological systems. This molecule has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin. This inhibition may lead to changes in the levels of these neurotransmitters, which could have implications for the treatment of neurological disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-16(22)21-12-10-15(11-13-21)18(23)20(2)17(19(24)25-3)14-8-6-5-7-9-14/h4-9,15,17H,1,10-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAVNCWPKCXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)OC)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)


![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)


![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)